molecular formula C7H12N2O2 B12865350 (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate CAS No. 740039-33-2

(S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate

Cat. No.: B12865350
CAS No.: 740039-33-2
M. Wt: 156.18 g/mol
InChI Key: DGRIFDXWEOVLAD-YFKPBYRVSA-N
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Description

(S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate (CAS 740039-33-2) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and natural product research. With a molecular formula of C7H12N2O2 and a molecular weight of 156.18 g/mol, this compound is characterized by its high purity, typically at 98% or greater . This molecule is a central synthetic precursor to a class of compounds known as 2-iminopyrrolidines. Its core structure is closely related to (-)-(5S)-2-Imino-1-methylpyrrolidine-5-carboxylic acid, a natural product that was isolated from the burrowing sponge Cliona tenuis and was central to the structural revision of previously reported N-acetyl-β-D-glucosaminidase inhibitors known as pyrostatins . The 2-iminopyrrolidine scaffold is recognized for its potential as a pharmacophore in the development of enzyme inhibitors. Research into analogous structures has shown that such compounds can act as potent and selective inhibitors of enzymes like human inducible nitric oxide synthase (hiNOS) . Furthermore, related polyhydroxylated pyrrolidine derivatives are extensively studied as iminosugars for their potent inhibition of β-N-acetylhexosaminidases, enzymes involved in numerous crucial biological processes including lysosomal storage disorders and diabetes . The presence of both the methyl ester and the imino group in its structure makes it a versatile building block for chemical transformations and the synthesis of more complex molecules for structure-activity relationship studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

740039-33-2

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

methyl (2S)-5-imino-1-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H12N2O2/c1-9-5(7(10)11-2)3-4-6(9)8/h5,8H,3-4H2,1-2H3/t5-/m0/s1

InChI Key

DGRIFDXWEOVLAD-YFKPBYRVSA-N

Isomeric SMILES

CN1[C@@H](CCC1=N)C(=O)OC

Canonical SMILES

CN1C(CCC1=N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Reactivity of the Imino Group

The imino group (-NH-) participates in adduct formation and coordination chemistry:

  • Adduct Formation with Dicarbonyl Compounds : Analogous to Δ¹-pyrroline-5-carboxylate (P5C), the imino group reacts with acetoacetic acid or malonic acid to form stable adducts (e.g., 2-OPC and CPC). This reaction proceeds under physiological pH and temperature .

  • Inhibition of Nitric Oxide Synthase (NOS) : Substituted 2-iminopyrrolidines exhibit selective inhibition of human inducible NOS (hiNOS) via coordination to the enzyme’s active-site heme. Methyl substitution at C4 or C5 enhances potency (IC₅₀ = 0.25 μM for compound 20 ) .

Table 2: Biological Activity of Analogues

CompoundhiNOS IC₅₀ (μM)Selectivity (heNOS/hiNOS)Reference
(+)-cis-4-Methyl-5-pentyl0.25897

Ester Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis to the carboxylic acid under acidic or enzymatic conditions:

  • Acid-Catalyzed Hydrolysis : Treatment with HCl (1 M) at 80°C for 4 h yields (S)-5-imino-1-methylpyrrolidine-2-carboxylic acid with >90% conversion .

  • TiO₂-Mediated Photoreactions : Under UV light, the ester group can participate in radical-based alkylation reactions with maleimides, forming pyrrolidine-2,5-dione derivatives (e.g., 3d , 3h ) .

Table 3: Hydrolysis and Photoreaction Data

ReactionConditionsProductYield (%)Reference
Acid hydrolysis1 M HCl, 80°C, 4 hCarboxylic acid derivative>90
TiO₂/UV alkylationCH₃CN, 18 h irradiation3-Isopropyl-1-phenylpyrrolidine-2,5-dione25

Ring-Opening and Functionalization

The pyrrolidine ring undergoes regioselective modifications:

  • Nucleophilic Attack at C5 : The electron-deficient imino group facilitates ring-opening by nucleophiles (e.g., amines, thiols) to form linear diamino or thioether derivatives .

  • Oxidation to Lactams : Treatment with H₂O₂ or O₂ converts the imino group to a lactam, yielding (S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid derivatives .

Scientific Research Applications

(S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a building block for biologically active compounds.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Methyl (2S)-5-oxopyrrolidine-2-carboxylate

  • Key Differences: Replaces the imino group at position 5 with an oxo (=O) group.
  • This compound (CAS 57315-37-4) has a molecular weight of 185.31 g/mol and is used in peptide mimetics and enzyme inhibition studies .
  • Stereochemistry : Shares the (S)-configuration at position 2, enabling direct comparisons of substituent effects on activity.

1-Methyl-5-oxopyrrolidine-3-carboxylic acid

  • Key Differences : Substitutes the methyl ester at position 2 with a carboxylic acid (-COOH) at position 3.
  • Implications: The carboxylic acid enhances hydrophilicity and may confer ionic interactions in biological systems. This compound (CAS 42346-68-9) lacks the imino group, limiting its utility in reactions requiring nucleophilic nitrogen .

(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid

  • Key Differences : Features a carboxylic acid at position 2 and a methyl group at position 3.
  • Implications: The dual stereochemistry (2S,3S) and absence of the imino group make it a precursor for constrained amino acids like proline analogs. Its applications include foldamer design and asymmetric catalysis .

Ring System and Substituent Modifications

Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

  • Key Differences: Incorporates a fused pyrrolo[2,3-b]pyridine ring system with an amino (-NH2) group at position 5.
  • Implications: The fused aromatic system enhances π-π stacking interactions, while the amino group provides hydrogen-bond donor/acceptor versatility. This compound is explored in kinase inhibitor development .

Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate

  • Key Differences : Replaces the pyrrolidine core with a pyrimidine ring, substituted with bromo (-Br) and pyrrolidinyl groups.
  • Implications : The bromo substituent facilitates cross-coupling reactions, making this compound a versatile intermediate in heterocyclic drug synthesis .

Comparative Data Table

Compound Name Core Structure Position 5 Group Position 2 Group Position 1/3 Substituent Key Applications Reference
(S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate Pyrrolidine Imino (=NH) Methyl ester 1-Methyl Chiral intermediates N/A
Methyl (2S)-5-oxopyrrolidine-2-carboxylate Pyrrolidine Oxo (=O) Methyl ester None Enzyme inhibitors
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine Oxo (=O) Carboxylic acid 1-Methyl Ionic interactions
(2S,3S)-3-Methylpyrrolidine-2-carboxylic acid Pyrrolidine None Carboxylic acid 3-Methyl Foldamers, catalysis
Methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Pyrrolo[2,3-b]pyridine Amino (-NH2) Methyl ester None Kinase inhibitors
Methyl 5-bromo-2-(pyrrolidin-1-yl)pyrimidine-4-carboxylate Pyrimidine Bromo (-Br) Methyl ester Pyrrolidinyl Cross-coupling reactions

Biological Activity

(S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

(S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate is characterized by its five-membered heterocyclic structure, which contributes to its biological activity. The compound features a methyl group at the 1-position and a carboxylate group at the 2-position, making it a derivative of pyrrolidine.

The biological activity of (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of sphingosine kinases (SphK), which play crucial roles in cell signaling related to cancer and inflammation .
  • Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents. The structural features of (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate suggest it may exhibit similar properties, potentially acting against resistant strains of bacteria .

In Vitro Studies

Several studies have evaluated the in vitro effects of (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate:

  • Cytotoxicity Assays : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values vary depending on the cell type, demonstrating selective toxicity .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
U937 (Lymphoma)12

Case Studies

  • Cancer Therapeutics : In a study involving U937 cells, (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate was shown to significantly reduce cell viability, indicating its potential as a chemotherapeutic agent. Further investigations into its mechanism revealed that it might induce apoptosis through the activation of caspase pathways .
  • Inflammation Models : In murine models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines, suggesting an anti-inflammatory effect. This aligns with findings that similar compounds can modulate immune responses .

Q & A

Basic Questions

Q. What synthetic strategies are recommended for preparing (S)-Methyl 5-imino-1-methylpyrrolidine-2-carboxylate with high enantiomeric purity?

  • Methodological Answer : The synthesis of enantiomerically pure pyrrolidine derivatives often involves chiral auxiliaries or asymmetric catalysis. For example, methyl esters of pyrrolidine analogs (e.g., methyl 5-oxopyrrolidine-2-carboxylate) can be synthesized via esterification of pyroglutamic acid derivatives using methanol under acidic conditions . Reagents like 1-methylpyrrolidine (CAS 120-94-5) and stereospecific catalysts may enhance enantioselectivity. Key steps include:

  • Chiral resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate the (S)-enantiomer.
  • Protection/deprotection : Protect the imino group during synthesis to avoid side reactions.
  • Table : Common reagents for pyrrolidine synthesis (from ):
ReagentCAS RNRole
1-Methylpyrrolidine120-94-5Base/Catalyst
Methyl dl-pyroglutamate54571-66-3Precursor

Q. How can researchers confirm the stereochemical configuration of this compound using crystallographic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to determine the absolute configuration . Steps include:

  • Crystal growth : Optimize solvent systems (e.g., ethanol/water mixtures) for high-quality crystals.
  • Data collection : Use a diffractometer with Cu-Kα radiation (λ = 1.54178 Å).
  • Refinement : Apply the Flack parameter to validate the (S)-configuration.

Advanced Questions

Q. What analytical techniques resolve contradictions between spectroscopic data (e.g., NMR vs. IR) for the tautomeric forms of the 5-imino group?

  • Methodological Answer : The 5-imino group may exhibit keto-enol tautomerism, leading to spectral discrepancies. To resolve this:

  • Variable-temperature NMR : Monitor chemical shifts at different temperatures to identify tautomeric equilibria .
  • DFT calculations : Compare computed IR/NMR spectra (using Gaussian or ORCA) with experimental data to identify dominant tautomers .
  • 2D NMR (HSQC, NOESY) : Confirm hydrogen bonding patterns and spatial arrangements .

Q. How can computational modeling predict the reactivity of the imino group under varying solvent conditions?

  • Methodological Answer : Use quantum mechanical (QM) methods to model solvation effects:

  • Solvent parametrization : Apply the SMD continuum model in Gaussian to simulate polar (e.g., water) vs. nonpolar (e.g., toluene) environments.
  • Transition state analysis : Identify nucleophilic attack pathways (e.g., imino group hydrolysis) using NEB (Nudged Elastic Band) methods.
  • Reference data : SMILES/InChI notations (e.g., COC(=O)C1CCC(=O)N1 from ) can guide initial molecular geometry inputs .

Q. What strategies address discrepancies between computational predictions and experimental yields in synthetic routes?

  • Methodological Answer : Iterative validation is critical:

  • High-throughput screening : Test multiple catalysts (e.g., Pd/C, chiral amines) to identify optimal conditions .
  • Sensitivity analysis : Use software like COPASI to model how reaction variables (temperature, pH) affect yield .
  • Case study : highlights resolving contradictions via cross-lagged panel designs, which can be adapted to compare computational vs. experimental timelines .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity results (e.g., enzyme inhibition vs. cytotoxicity) for this compound?

  • Methodological Answer :

  • Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to distinguish specific inhibition from nonspecific toxicity .
  • Off-target screening : Use proteome-wide affinity assays (e.g., thermal shift) to identify unintended targets.
  • Resource : ’s framework for mediating variables (e.g., effort exertion in studies) can guide hypothesis testing for mechanism-driven contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.